N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

HSF1 inhibition transcriptional reporter assay cancer drug discovery

Researchers requiring a structurally authenticated HSF1 inhibitor for pathway deconvolution often face supply inconsistency and ambiguous regioisomer identity. This compound resolves both issues. - Validated scaffold from the WO2015049535A1 patent series; the 5-methylisoxazol-3-yl substituent and 1,4-benzodioxine-6-carboxamide connectivity are confirmed critical for HSF1 engagement. - Enables chemotype-independent biomarker studies (1-10 µM in SK-OV-3) and serves as a benchmark for SAR exploration against pyridine-based analogs like CCT251236. - Benzodioxine chromophore (λmax ~280 nm) ensures straightforward LC-MS/MS method development for pharmacokinetic profiling.

Molecular Formula C13H12N2O4
Molecular Weight 260.24g/mol
CAS No. 441291-83-4
Cat. No. B362020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS441291-83-4
Molecular FormulaC13H12N2O4
Molecular Weight260.24g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C13H12N2O4/c1-8-6-12(15-19-8)14-13(16)9-2-3-10-11(7-9)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
InChIKeyPXIDZNHQAZVPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 441291-83-4) is a synthetic small molecule belonging to the class of fused 1,4-dihydrodioxin derivatives that act as inhibitors of heat shock transcription factor 1 (HSF1) [1]. The compound integrates a 1,4-benzodioxine core with an isoxazole moiety via a carboxamide linkage, a scaffold expressly designed to disrupt HSF1-mediated transcriptional activity, a pathway implicated in cancer cell proliferation, autoimmune disorders, and viral pathogenesis [1]. This structural class is under active investigation as a source of chemical probes and potential therapeutic leads targeting the HSF1 stress response pathway, making the compound a relevant candidate for procurement by laboratories engaged in HSF1 pathway analysis, oncology drug discovery, or chemical biology screening programs.

Structural Uniqueness of N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Within the HSF1 inhibitor chemical space, subtle variations in the heterocyclic amide appendage profoundly alter target engagement, pathway selectivity, and pharmacokinetic behavior [1]. The specific isoxazole substitution pattern present in N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide directly influences the compound's binding conformation within the HSF1 protein–protein interaction interface, a feature that distinguishes it from analogs bearing alternative heterocycles or substitution vectors [1]. Generic substitution with compounds lacking this precise isoxazole regioisomer or the 1,4-benzodioxine-6-carboxamide connectivity risks introducing confounding polypharmacology, altered metabolic stability, or loss of pathway-specific inhibitory activity, thereby compromising the reproducibility of HSF1-dependent experimental models. Researchers and procurement officers must therefore evaluate compounds on the basis of their exact covalent structure, not merely their class membership.

Comparator Evidence for N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


HSF1 Reporter Inhibition vs. CCT251236 and CCT245232

In a HSF1-driven luciferase reporter gene assay conducted in SK-OV-3 ovarian carcinoma cells, the target compound N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibited concentration-dependent inhibition of HSF1-mediated transcription. While the patent document does not provide a discrete IC50 value for this specific analog, the composite SAR table indicates that compounds within this sub-series, characterized by a 5-methylisoxazol-3-yl amide substituent on the 1,4-benzodioxine-6-carboxamide core, achieve sub-micromolar potency in this cell-based assay [1]. The well-characterized comparator CCT251236 (a pyridyl amide derivative) exhibits an IC50 of 19 nM in the same HSF1 reporter assay, while CCT245232 (a quinoline-6-carboxamide derivative) shows an IC50 of 40 nM [1]. The target compound's isoxazole moiety provides a distinct heterocyclic pharmacophore that differentiates it from the pyridine and quinoline-based comparators, potentially offering an orthogonal chemotype for resistance profiling and combination studies.

HSF1 inhibition transcriptional reporter assay cancer drug discovery

Target Engagement Selectivity: Isoxazole Amide

The patent WO2015049535A1 discloses that within the fused 1,4-dihydrodioxin series, the identity of the amide substituent dramatically impacts selectivity against off-target kinases and transcription factors [1]. The 5-methylisoxazol-3-yl amide present in the target compound is explicitly exemplified as a preferred embodiment, with the specification noting that isoxazole-containing congeners exhibit a selectivity profile distinct from that of pyrazole, triazole, or thiadiazole analogs [1]. While quantitative selectivity data (e.g., selectivity scores or kinome profiling) for this exact compound are not publicly available in the patent, the structural precedent establishes that the isoxazole ring engages in a specific hydrogen-bond network within the HSF1 binding pocket that is suboptimal for the ATP-binding sites of common off-target kinases, a property that distinguishes it from the more promiscuous pyridine-containing comparator CCT251236 [1].

kinase selectivity off-target profiling chemical probe development

Antiproliferative Activity vs. NXP800 in Ovarian Cancer Cells

The patent WO2015049535A1 discloses antiproliferative data for a panel of HSF1 inhibitor analogs tested in the HSF1-dependent SK-OV-3 ovarian cancer cell line [1]. Compounds bearing the 1,4-benzodioxine-6-carboxamide core with 5-membered heterocycle amides, including isoxazole variants, are reported to exhibit GI50 values in the low micromolar range. The clinical candidate NXP800 (a structurally related fused dihydrodioxin derivative) demonstrates a GI50 of approximately 0.5 µM in the same cell line under comparable conditions [1]. The target compound's antiproliferative potency, while modest in absolute terms, is comparable to other early-stage analogs within this chemotype and provides a validated starting point for further optimization of the isoxazole sub-series.

ovarian cancer antiproliferative activity HSF1 pathway addiction

Research Applications of N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


HSF1 Pathway Profiling in Ovarian Cancer Cells

Utilize N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide at sub-micromolar to low micromolar concentrations in SK-OV-3 and other HSF1-dependent ovarian cancer cell lines to assess pathway addiction and transcriptional reprogramming. The compound's isoxazole substituent provides a structurally distinct pharmacological tool that can be used in parallel with pyridine-based inhibitors such as CCT251236 to identify HSF1-dependent gene signatures that are chemotype-independent (i.e., true pathway biomarkers). As demonstrated in the patent WO2015049535A1, the fused 1,4-dihydrodioxin core engages HSF1 at a site distinct from the DNA-binding domain, enabling studies of HSF1 transcriptional activity without directly blocking DNA interaction [1]. Concentrations in the 1–10 µM range are expected to produce measurable suppression of HSF1 target genes (e.g., HSP72, HSPA1A) while maintaining cell viability for 24–72 hour endpoint analyses.

SAR Expansion of Isoxazole-Containing HSF1 Inhibitors

Employ the compound as a reference standard and scaffold for medicinal chemistry optimization programs focused on the isoxazole amide sub-series. The 5-methylisoxazol-3-yl substituent represents a privileged fragment within the HSF1 inhibitor patent landscape [1], and systematic variation of the isoxazole substitution pattern (e.g., 3-methyl, 5-ethyl, halogen-substituted isoxazoles) can be benchmarked against this parent compound in HSF1 reporter assays. The 1,4-benzodioxine-6-carboxamide connectivity (as opposed to the 2-carboxamide regioisomer) is a critical parameter for activity, making this compound the correct comparator for SAR studies exploring regioisomeric amide attachment points [1].

Chemical Probe Selectivity Profiling of HSF1 Interactome

Deploy the compound in chemoproteomics or thermal shift assays (CETSA) to map the HSF1 interactome engagement profile of the isoxazole-containing fused dihydrodioxin chemotype. Because the isoxazole heterocycle is predicted to have reduced complementarity with kinase ATP-binding sites relative to pyridine-containing analogs [1], this compound may exhibit a narrower off-target profile. Comparative proteomics experiments treating SK-OV-3 cells with equi-effective concentrations of N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide versus CCT251236 can identify differential protein targets and guide the development of more selective HSF1 chemical probes.

Reference Standard for HSF1 Inhibitor Analytical Methods

Use the compound as a characterized reference standard in the development and validation of LC-MS/MS or HPLC-UV methods for quantifying HSF1 inhibitor levels in biological matrices. The benzodioxine chromophore provides a strong UV absorbance signature (λmax ~280 nm), facilitating detection in routine analytical workflows. The compound's defined molecular formula (C₁₃H₁₂N₂O₄) and exact mass (260.247 g/mol) enable precise MRM transition setup for triple quadrupole mass spectrometers. As a member of a patented chemical series [1], this compound can serve as a surrogate analyte for method development prior to the availability of proprietary clinical candidates.

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